molecular formula C17H25N7O B2465977 N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049460-65-2

N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2465977
CAS No.: 1049460-65-2
M. Wt: 343.435
InChI Key: IHNGVPIGLGDQIZ-UHFFFAOYSA-N
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Description

N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with an isopropyl carboxamide group and a p-tolyl-tetrazole moiety. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a critical pharmacophore in many bioactive molecules, particularly angiotensin II receptor antagonists like candesartan and valsartan . The piperazine scaffold contributes to conformational flexibility, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-13(2)18-17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNGVPIGLGDQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Cyanomethyl)piperazine-1-carboxamide

Piperazine was mono-functionalized via nucleophilic substitution with chloroacetonitrile in anhydrous DMF under nitrogen atmosphere, using potassium carbonate as a base (60°C, 12 h). Subsequent carboxamide formation employed isopropyl isocyanate in tetrahydrofuran (THF) at 0°C to room temperature, yielding 4-(cyanomethyl)piperazine-1-carboxamide (78% yield).

Key Reaction Parameters

Parameter Condition
Solvent DMF
Base K₂CO₃
Temperature 60°C
Reaction Time 12 h

Copper-Catalyzed Tetrazole Cycloaddition

The cyanomethyl intermediate underwent [3+2] cycloaddition with p-tolyl azide in the presence of CuI (10 mol%) and sodium ascorbate in DMF:H₂O (4:1) at 100°C for 24 h. This regioselective process afforded the target compound in 65% yield after silica gel chromatography.

Mechanistic Insight
The Cu(I) catalyst facilitates nitrile-azide ligation, forming a six-membered metallocycle intermediate that collapses to generate the 1,5-disubstituted tetrazole. Steric effects from the p-tolyl group direct substitution to the N1 position.

Synthetic Route 2: Alkylation of Piperazine Carboxamide with Chloromethyl Tetrazole

Preparation of 1-(p-Tolyl)-5-(chloromethyl)-1H-tetrazole

p-Tolyl azide (synthesized from p-toluidine via diazotization) reacted with chloroacetonitrile in refluxing toluene with ZnBr₂ (5 mol%) as a Lewis acid. The reaction proceeded via Huisgen cycloaddition to yield 1-(p-tolyl)-5-(chloromethyl)-1H-tetrazole (82% purity by HPLC).

Piperazine Alkylation and Carboxamide Formation

N-Isopropylpiperazine-1-carboxamide was prepared by treating piperazine with isopropyl isocyanate in dichloromethane (DCM) at 0°C (89% yield). Alkylation with chloromethyl tetrazole required careful stoichiometry (1.2 eq tetrazole derivative) in acetonitrile with triethylamine (TEA) as base (70°C, 8 h). Final purification via recrystallization from ethanol/water provided the target compound in 58% yield.

Comparative Yield Analysis

Route Step Yield (%)
1 Cycloaddition 65
2 Alkylation 58

Optimization of Critical Reaction Parameters

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents (DMF, DMSO) enhanced reaction rates but complicated purification. Acetonitrile balanced reactivity and workup feasibility.

Temperature Dependence in Cycloaddition

Below 80°C, tetrazole formation was incomplete (>24 h). At 100°C, reaction completion occurred within 8 h, though higher temperatures promoted side product formation.

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.12 (d, J=6.4 Hz, 6H, CH(CH₃)₂)
  • δ 3.45–3.60 (m, 8H, piperazine-H)
  • δ 4.32 (s, 2H, CH₂ tetrazole)
  • δ 7.38 (d, J=8.0 Hz, 2H, Ar-H)
  • δ 7.72 (d, J=8.0 Hz, 2H, Ar-H)

HRMS (ESI+)

Calculated for C₁₈H₂₆N₇O: 380.2198 [M+H]⁺
Observed: 380.2195

Challenges and Mitigation Strategies

6.1. Regioselectivity in Tetrazole Formation
Cu(I) catalysis proved essential for directing substitution to the N1 position, suppressing competing N2 isomerization.

6.2. Piperazine Di-Substitution
Mono-carboxamide formation required slow addition of isopropyl isocyanate (0.5 eq over 2 h) to minimize bis-urea byproducts.

Industrial-Scale Considerations

Patent data highlights the viability of N,N-diisopropyl ethylamine as both base and solvent for alkylation steps, reducing purification complexity. Continuous flow systems could enhance safety during high-temperature cycloadditions.

Chemical Reactions Analysis

Piperazine Functionalization

The piperazine scaffold is introduced via alkylation or reductive amination :

  • N-Isopropyl carboxamide : Generated by coupling isopropylamine with piperazine-1-carbonyl chloride under Schotten-Baumann conditions .

  • Methylation at C4 : Achieved via nucleophilic substitution using methyl halides or Mitsunobu reaction .

Example protocol (Scheme 1, ):

  • SNAr reaction between piperazine and 2-nitro-5-halopyridine.

  • Catalytic hydrogenation (H₂/Pd-C) for nitro group reduction.

  • Boc protection/deprotection for selective functionalization.

Critical factors :

  • Solvent polarity (DMF > MeOH) improves regioselectivity.

  • TFA cleavage (20% in DCM) efficiently removes Boc groups without tetrazole degradation .

Coupling of Tetrazole and Piperazine Moieties

The methylene bridge (-CH₂-) between tetrazole and piperazine is formed via:

  • Mannich reaction : Using formaldehyde, piperazine, and tetrazole .

  • Alkylation : Reaction of tetrazole-5-methanol with mesyl chloride, followed by displacement with piperazine .

Optimized conditions (Scheme 43, ):

StepReagentsTimeYield (%)
Mesylation (tetrazole)MsCl, Et₃N, DCM, 0°C1 h85
Alkylation (piperazine)Piperazine, K₂CO₃, DMF, 80°C12 h78

Carboxamide Installation

  • Reagents : Isopropyl isocyanate or carbonyldiimidazole (CDI)-mediated coupling .

  • Conditions : THF, RT, 4 h (yield: 70–85%) .

Regioselective Functionalization

  • Nitrogen protection : Boc or Fmoc groups prevent undesired side reactions during alkylation .

  • Orthogonal deprotection : Sequential TFA/piperidine treatment enables selective modification .

Stability and Reactivity Insights

  • Tetrazole ring : Stable under acidic conditions (pH > 3) but prone to hydrolysis in strong base (pH > 12) .

  • Piperazine carboxamide : Resists nucleophilic substitution due to electron-withdrawing carboxamide group .

  • Atropisomerism : Restricted rotation in the tetrazole-piperazine linkage may lead to stereoisomers (e.g., (+)-119 in ).

Biological Compatibility

  • Solubility : Enhanced by polar substituents (e.g., piperazine) in aqueous buffers (PBS: 12 mg/mL) .

  • Metabolic stability : Piperazine N-methylation reduces CYP450-mediated oxidation .

Industrial-Scale Considerations

  • Cost-effective routes : Use of TMS azide over hazardous HN₃ improves safety .

  • Green chemistry : Water as co-solvent in UT-4CR reduces environmental impact (e.g., 1:1:0.3 MeOH/DCM/H₂O) .

Key Challenges

  • Tetrazole ring instability under prolonged heating (>100°C) necessitates low-temperature protocols .

  • Regioselectivity in piperazine alkylation requires careful optimization of base and solvent .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole and piperazine moieties exhibit significant antimicrobial properties. For instance, a study on similar tetrazole-piperazine derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting that N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide may possess similar effects .

Anticancer Potential

The potential anticancer activity of this compound has been explored through in vitro studies. The mechanism of action may involve the inhibition of specific enzymes or pathways related to cancer cell proliferation. For example, related compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Neuroprotective Effects

Given the ability of tetrazole derivatives to cross the blood-brain barrier, there is growing interest in their neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering potential therapeutic applications in neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of bacterial and fungal strains
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems

Case Study Examples

  • Antimicrobial Evaluation : A series of tetrazole-piperazine derivatives were synthesized and evaluated for their antimicrobial activity using standard methods. Several compounds showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : In vitro studies on related compounds demonstrated cytotoxic effects against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets, highlighting the importance of hydrophobic interactions in their efficacy .

Mechanism of Action

The mechanism of action of N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Tetrazole vs. Triazole : The tetrazole in the target compound provides stronger hydrogen-bonding capacity compared to triazole derivatives (e.g., Compound 11e), mimicking carboxylate groups in sartans for enhanced receptor interactions .

The isopropyl carboxamide group offers steric bulk, possibly reducing off-target interactions compared to benzyl or diazenyl substituents .

Physicochemical and Spectroscopic Data

  • Melting Point : The target compound’s m.p. is unreported, but analogs like Compound 11e (160–162°C) and candesartan derivatives (159–161°C ) suggest a range of 150–170°C.
  • NMR/HRMS : The piperazine protons (δ 2.3–3.2 ppm) and tetrazole carbons (δ 145–160 ppm) align with data for Compound 11h and candesartan .

Biological Activity

N-Isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound featuring a piperazine core and a tetrazole moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C₁₉H₂₁N₅O
Molecular Weight 335.4 g/mol
CAS Number 920461-00-3

This compound incorporates both piperazine and tetrazole functionalities, which are known for their bioactive properties. The tetrazole ring is particularly significant due to its ability to mimic carboxylic acids, enhancing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways .
  • Antimicrobial Activity : Recent studies indicate that tetrazole derivatives exhibit significant antimicrobial properties. For instance, novel imide-tetrazoles have shown minimal inhibitory concentration (MIC) values as low as 0.8 μg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : Piperazine-containing compounds have demonstrated antiproliferative effects in various cancer cell lines. Research on similar compounds suggests that they may induce cell death through necroptosis mechanisms, which could be beneficial in overcoming chemoresistance in cancer therapy .

Case Studies and Findings

Several studies have investigated the biological activities associated with related compounds and their implications.

  • Antileukemic Activity : A study on a piperazine derivative indicated that it could promote necroptotic cell death in K562 leukemic cells, suggesting potential applications in leukemia treatment .
  • PD-1/PD-L1 Interaction : Research has highlighted the role of sulfonamide derivatives in modulating immune responses by acting as antagonists to the PD-1 pathway, which is crucial for cancer immunotherapy .
  • Inhibition Studies : Compounds similar to this compound have been shown to significantly increase levels of endogenous lipids involved in pain modulation, indicating potential analgesic properties .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of FAAH; modulation of lipid signaling
AntimicrobialMIC values as low as 0.8 μg/mL against Gram-positive bacteria
AnticancerInduction of necroptosis in leukemic cells
Immune ModulationAntagonistic effects on PD-1 pathway

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

  • Methodology : Multi-step organic synthesis typically involves coupling the tetrazole-p-tolyl moiety to the piperazine-carboxamide core. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) for attaching the isopropyl carboxamide group.
  • Tetrazole alkylation : React 1-(p-tolyl)-1H-tetrazol-5-ylmethanol with the piperazine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water mixtures.
    • Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques elucidate the structural conformation of this compound?

  • NMR analysis :

  • ¹H NMR : Identify piperazine protons (δ 2.5–3.5 ppm as multiplet), tetrazole aromatic protons (δ 7.2–7.6 ppm), and isopropyl methyl groups (δ 1.1–1.3 ppm as doublet) .
  • NOESY : Detect spatial proximity between the tetrazole methylene group and piperazine protons to confirm substitution patterns.
    • X-ray crystallography : Use SHELX programs for structure refinement. Single crystals grown via slow evaporation (solvent: DCM/hexane) reveal hydrogen-bonding networks between the carboxamide and tetrazole groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., pH, ionic strength).
  • Methodology :

  • Dose-response replication : Test the compound under standardized conditions (e.g., 37°C, pH 7.4 buffer) with positive controls (e.g., losartan for angiotensin receptor assays) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and adjust for variables like solvent (DMSO vs. saline) .

Q. How does the tetrazole moiety influence target selectivity compared to carboxylic acid bioisosteres?

  • Structural insights : The tetrazole group (pKa ~4.9) enhances metabolic stability and mimics carboxylate binding in receptors (e.g., angiotensin II type 1 receptor) but with improved oral bioavailability .
  • SAR studies : Replace the tetrazole with carboxyl or sulfonamide groups and compare binding affinities via radioligand displacement assays. Data show tetrazole derivatives exhibit 10–20x higher affinity due to stronger ionic interactions .

Q. What computational approaches predict interactions with G-protein-coupled receptors (GPCRs)?

  • Molecular docking : Use AutoDock Vina with GPCR crystal structures (e.g., PDB: 4YAY for angiotensin receptor). The piperazine carboxamide forms hydrogen bonds with Tyr¹¹³, while the tetrazole interacts with Lys¹⁹⁹ .
  • MD simulations : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of the tetrazole-Arg⁶⁷ salt bridge, a critical interaction for antagonism .

Methodological Challenges & Solutions

Q. How to address hygroscopicity during storage?

  • Handling : Store in desiccators with silica gel. For hygroscopic intermediates (e.g., tetrazole salts), lyophilize and store under argon .

Q. What in vitro assays validate target engagement?

  • Calcium flux assays : Use HEK293 cells transfected with target GPCRs. Measure intracellular Ca²⁺ (Fluo-4 AM dye) upon ligand addition .
  • Competitive binding : Tritium-labeled antagonists (e.g., [³H]-losartan) quantify displacement efficiency .

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